molecular formula C10H13N5 B13277531 1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine

1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13277531
M. Wt: 203.24 g/mol
InChI Key: SCKCBKNYCCDPAA-UHFFFAOYSA-N
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Description

1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at the 1-position, a pyrimidin-5-ylmethyl group at the N-position, and an amine group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Pyrimidin-5-ylmethyl Group: The pyrimidin-5-ylmethyl group can be attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using pyrimidin-5-ylmethyl halides.

    Introduction of the Amine Group: The amine group at the 4-position can be introduced through a substitution reaction using amine reagents under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products.

Scientific Research Applications

1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methyl-N-(pyrimidin-5-ylmethyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-N-(pyridin-5-ylmethyl)-1H-pyrazol-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-Ethyl-N-(pyrimidin-5-ylmethyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-N-(pyrimidin-5-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H13N5/c1-2-15-7-10(6-14-15)13-5-9-3-11-8-12-4-9/h3-4,6-8,13H,2,5H2,1H3

InChI Key

SCKCBKNYCCDPAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN=CN=C2

Origin of Product

United States

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